molecular formula C19H26N2O4S B14401058 Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate CAS No. 89587-60-0

Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate

Cat. No.: B14401058
CAS No.: 89587-60-0
M. Wt: 378.5 g/mol
InChI Key: JZZUPWYHSVMTJJ-UHFFFAOYSA-N
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Description

Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate typically involves the reaction of dicyclohexylamine with a thiazole derivative under specific conditions. The reaction may require the use of solvents such as chloroform or ethanol and catalysts like triethylamine or phosphorus pentasulfide . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes. For example, electrophilic substitution reactions may require acidic conditions, while nucleophilic substitutions may occur under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines or other reduced derivatives .

Scientific Research Applications

Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl {[(1,3-thiazol-2-yl)amino]methylidene}propanedioate is unique due to its specific combination of a thiazole ring with dicyclohexyl and propanedioate groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

89587-60-0

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

dicyclohexyl 2-[(1,3-thiazol-2-ylamino)methylidene]propanedioate

InChI

InChI=1S/C19H26N2O4S/c22-17(24-14-7-3-1-4-8-14)16(13-21-19-20-11-12-26-19)18(23)25-15-9-5-2-6-10-15/h11-15H,1-10H2,(H,20,21)

InChI Key

JZZUPWYHSVMTJJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)C(=CNC2=NC=CS2)C(=O)OC3CCCCC3

Origin of Product

United States

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